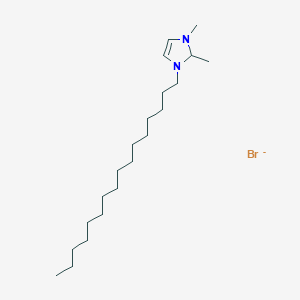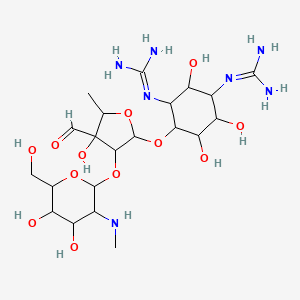
Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane typically involves the reaction of organotin reagents with appropriate organic substrates. One common method is the reaction of trimethyltin chloride with an alkene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom in the compound can be substituted with other functional groups, leading to the formation of new organotin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for the formation of carbon-tin bonds, which are important in the synthesis of complex organic molecules.
Biology
In biological research, organotin compounds, including this compound, are studied for their potential biological activity. Some organotin compounds have shown antimicrobial and antifungal properties, making them of interest in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the field of cancer research. Organotin compounds have been investigated for their cytotoxic effects on cancer cells, and this compound may offer similar benefits.
Industry
In industry, this compound is used in the production of polymers and other materials. Its ability to form stable bonds with carbon makes it useful in the creation of durable and resilient materials.
Wirkmechanismus
The mechanism by which Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form strong bonds with organic molecules is a key factor in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different applications.
Tributyltin oxide: Known for its use as a biocide, this compound has different biological activity compared to Trimethyl(4-methyl-3-methylidene-4-phenylpent-1-en-1-yl)stannane.
Tetramethyltin: A simpler organotin compound with different chemical properties and uses.
Uniqueness
This compound stands out due to its specific structure, which imparts unique reactivity and potential applications. Its ability to form stable carbon-tin bonds and its potential biological activity make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
658045-08-0 |
|---|---|
Molekularformel |
C16H24Sn |
Molekulargewicht |
335.1 g/mol |
IUPAC-Name |
trimethyl-(4-methyl-3-methylidene-4-phenylpent-1-enyl)stannane |
InChI |
InChI=1S/C13H15.3CH3.Sn/c1-5-11(2)13(3,4)12-9-7-6-8-10-12;;;;/h1,5-10H,2H2,3-4H3;3*1H3; |
InChI-Schlüssel |
YRTQLTRKXHKRJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(=C)C=C[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


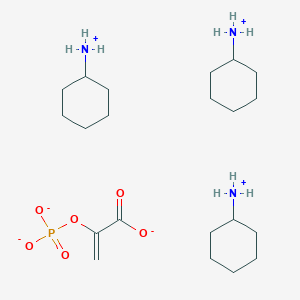
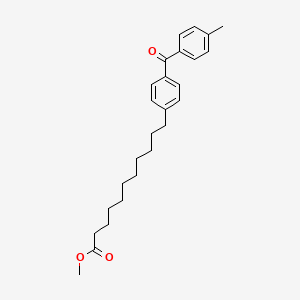

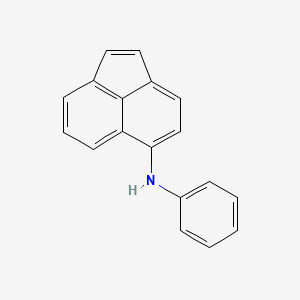
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)

![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
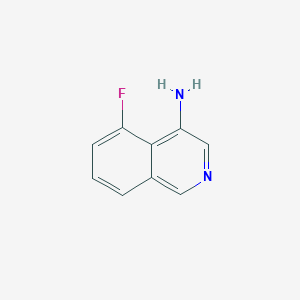
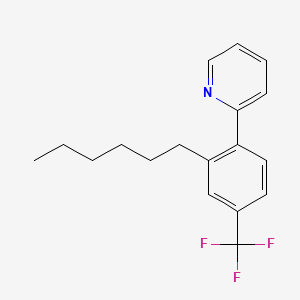
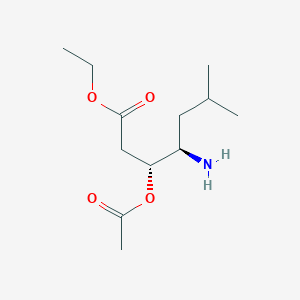
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
